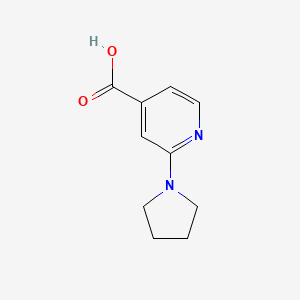

2-Pyrrolidin-1-yl-isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHQGBNMJTAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424433 | |

| Record name | 2-Pyrrolidin-1-yl-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98088-04-1 | |

| Record name | 2-Pyrrolidin-1-yl-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid: A Key Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Proven Scaffolds in Medicinal Chemistry

2-Pyrrolidin-1-yl-isonicotinic acid stands as a significant heterocyclic compound, integrating two key pharmacophores: the pyrrolidine ring and the isonicotinic acid backbone. The pyrrolidine nucleus, a five-membered saturated nitrogen-containing ring, is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold in numerous biologically active molecules.[1] Similarly, isonicotinic acid and its derivatives have a long-standing history in drug development, most notably as the basis for antitubercular agents.[2][3][4] The strategic combination of these two moieties in this compound results in a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. While extensive experimental data for this specific molecule is not broadly published, key properties can be inferred from its structure and data available from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 192.22 g/mol | [7] |

| CAS Number | 98088-04-1 | [5][6] |

| Appearance | White to off-white solid | [8] |

| Melting Point (HCl salt) | 211 °C | [9] |

| Boiling Point (Predicted) | 473 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.283 g/cm³ | [8] |

| Flash Point (Predicted) | 239.9 °C | [8] |

Note: Some physical properties are predicted and should be confirmed experimentally.

The structure features a carboxylic acid group, which will readily deprotonate, and a basic nitrogen atom within the pyrrolidine ring, as well as the pyridine nitrogen. The interplay of these acidic and basic centers will govern the molecule's solubility and behavior in different pH environments. The pKa values have not been experimentally reported in readily available literature but are crucial for understanding its ionization state at physiological pH, which in turn influences its pharmacokinetic and pharmacodynamic properties.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at the 2- or 4-position.[10][11]

Synthetic Workflow: Nucleophilic Aromatic Substitution

The most logical and commonly employed synthetic strategy involves the reaction of a 2-halo-isonicotinic acid derivative with pyrrolidine. 2-Chloroisonicotinic acid is a common starting material for this transformation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloroisonicotinic acid

-

Pyrrolidine (freshly distilled)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Add pyrrolidine (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl. The product may precipitate at this stage.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation:

-

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity should be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Accurate characterization is crucial for confirming the structure and purity of this compound.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the three aromatic protons of the pyridine ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the amino group.

-

¹³C NMR: The spectrum should reveal ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine and pyrrolidine rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Chromatographic Analysis

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8] The presence of the carboxylic acid group allows for a variety of chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.

Potential Therapeutic Areas

The structural motifs present in this compound suggest its potential as a scaffold for developing agents targeting a range of diseases:

-

Infectious Diseases: Building upon the legacy of isonicotinic acid derivatives in tuberculosis treatment, this scaffold can be explored for the development of new antibacterial and antifungal agents.[3][4][12]

-

Oncology: The pyrrolidine ring is a common feature in many anticancer agents, and its incorporation can lead to compounds with novel mechanisms of action.[1]

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for their potential in treating various CNS conditions.[1]

-

Inflammatory Diseases: The isonicotinic acid scaffold has been explored for the development of anti-inflammatory agents.[13]

Logical Flow for Drug Discovery Application

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a strategically designed chemical entity that holds considerable promise as a building block in modern drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of a modifiable carboxylic acid handle provides a gateway to a diverse chemical space. While detailed experimental characterization and biological activity data for the parent molecule are not extensively documented in the public domain, its structural components strongly suggest its utility in the development of novel therapeutics across multiple disease areas. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile intermediate in their scientific endeavors.

References

- ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.

- LookChem. (n.d.). 98088-04-1, this compound HYDROCHLORIDE.

- 2a biotech. (n.d.). Products.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

- University of Thi-Qar Journal of Science. (2009, January 12). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives.

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 898289-23-1 | 2-(Pyrrolidin-1-yl)isonicotinaldehyde - Synblock [synblock.com]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ftstjournal.com [ftstjournal.com]

- 13. 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | C10H12N2O2 | CID 269643 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Pyrrolidin-1-yl-isonicotinic Acid

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for understanding its biological activity, safety profile, and intellectual property potential. 2-Pyrrolidin-1-yl-isonicotinic acid (CAS No: 98088-04-1) is a heterocyclic compound featuring a pyridine core, a functionality common in many pharmacologically active agents.[1][2] Its structure combines the isonicotinic acid scaffold with a pyrrolidine substituent, creating a unique electronic and steric profile.

This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of this molecule. We will proceed through a logical sequence of analytical techniques, demonstrating how data from each method corroborates and builds upon the last. This integrated approach ensures a self-validating workflow, moving from the confirmation of molecular formula and functional groups to the precise mapping of atomic connectivity. The causality behind each experimental choice and the interpretation of the resulting data are explained from the perspective of a seasoned analytical chemist, providing insights that go beyond mere protocol execution.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation puzzle is to determine the basic building blocks: the molecular formula and the present functional groups. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While nominal mass spectrometry provides the integer molecular weight, HRMS is critical for determining the exact mass to four or more decimal places. This precision allows for the calculation of a unique elemental composition, effectively distinguishing between isomers and compounds with the same nominal mass. For a novel or reference compound, this is a non-negotiable step to establish its molecular formula with high confidence.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system.

-

Ionization Mode: Given the presence of a basic nitrogen in the pyridine ring and an acidic carboxylic acid group, both positive and negative ion modes are viable. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the monoisotopic peak for the molecular ion. Use the instrument's software to calculate the elemental composition based on the exact mass, with a tolerance of <5 ppm.

Data Interpretation & Trustworthiness: The molecular formula for this compound is C₁₀H₁₂N₂O₂.[1] The expected exact mass for the protonated molecule [C₁₀H₁₃N₂O₂]⁺ is 209.0972. An experimentally observed mass within 5 ppm of this value provides strong, trustworthy evidence for the proposed molecular formula. This formula indicates 6 degrees of unsaturation, which is consistent with a substituted pyridine ring (4 degrees), a carbonyl group (1 degree), and the pyrrolidine ring (1 degree).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it provides a "fingerprint" that confirms the presence of key structural motifs like carbonyls, hydroxyls, and amines. This data serves as an essential cross-validation for the structural fragments that will later be proposed by NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation & Trustworthiness: The FTIR spectrum provides a self-validating checklist for the expected functional groups. The presence of the carboxylic acid is confirmed by two key features: a very broad O-H stretch from ~3000-2500 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[3] The C-N bonds from the pyrrolidine and its attachment to the aromatic ring will show stretches in the 1350-1250 cm⁻¹ region. Aromatic C-H and C=C stretches will appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Carboxylic Acid O-H | 3000 - 2500 (Broad) | Strong hydrogen bonding causes significant peak broadening. |

| Aromatic C-H | 3100 - 3000 | Stretch associated with sp² hybridized carbons of the pyridine ring. |

| Aliphatic C-H | 2980 - 2850 | Stretches for the sp³ hybridized carbons of the pyrrolidine ring. |

| Carboxylic Acid C=O | 1725 - 1700 | Conjugation with the pyridine ring may slightly lower the frequency. |

| Aromatic C=C/C=N | 1600 - 1450 | Characteristic ring stretching vibrations of the pyridine core. |

| Aromatic C-N | 1350 - 1250 | Stretch for the bond between the pyrrolidine nitrogen and the pyridine ring. |

Part 2: Core Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment and connectivity of each atom in the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[4][5]

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

1D NMR: ¹H, ¹³C, and DEPT

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their splitting patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is chosen to differentiate carbons with an odd number of attached protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase), which is essential for assigning the pyrrolidine and pyridine signals. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate, as it allows for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to obtain information on carbon types.

Predicted ¹H and ¹³C NMR Data and Interpretation

| Position | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| -COOH | C | - | - | ~166 | Quaternary (absent) |

| -COOH | H | ~13.0 | br s | - | - |

| 2 | C | - | - | ~157 | Quaternary (absent) |

| 3 | C | ~7.0 | d | ~108 | Positive |

| 3 | H | ~7.0 | d | - | - |

| 4 | C | - | - | ~145 | Quaternary (absent) |

| 5 | C | ~8.1 | d | ~139 | Positive |

| 5 | H | ~8.1 | d | - | - |

| 6 | C | ~8.4 | s | ~151 | Positive |

| 6 | H | ~8.4 | s | - | - |

| 2' | C | - | - | ~48 | Negative |

| 2' | H | ~3.5 | t | - | - |

| 3' | C | - | - | ~25 | Negative |

| 3' | H | ~1.9 | m | - | - |

Note: Shifts are estimates based on analogous structures and may vary with experimental conditions. The pyrrolidine ring protons at positions 2' and 3' are chemically equivalent due to symmetry.

-

Pyridine Protons (H3, H5, H6): These are in the aromatic region (7.0-8.5 ppm) and are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom.

-

Pyrrolidine Protons (H2', H3'): These are in the aliphatic region. The protons on C2' (~3.5 ppm) are adjacent to the nitrogen atom and are thus more deshielded than the protons on C3' (~1.9 ppm).

-

Carboxylic Acid Proton: This highly deshielded, broad singlet at ~13.0 ppm is characteristic of a carboxylic acid dimer in DMSO.

-

Carbons: The quaternary carbons (C2, C4, -COOH) are identified by their absence in the DEPT-135 spectrum. The pyridine carbons are in the aromatic region (>100 ppm), while the aliphatic pyrrolidine carbons are shielded (<50 ppm).

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR identifies the pieces of the puzzle, 2D NMR puts them together.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the proton spin systems within the pyridine and pyrrolidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively links the proton assignments to the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, as it shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the distinct fragments (pyrrolidine ring, pyridine ring, carboxylic acid) and confirm the substitution pattern.

Key HMBC Correlations for Unambiguous Assignment The entire structure can be confirmed by observing a few critical long-range correlations. The most informative correlations are those that link the separate molecular fragments together.

Caption: Critical HMBC correlations confirming the molecular structure.

-

Pyrrolidine to Pyridine Linkage: A correlation between the H2' protons of the pyrrolidine ring (~3.5 ppm) and the C2 carbon of the pyridine ring (~157 ppm) is the definitive proof of the N-C2 bond. A further correlation from H2' to C6 (~151 ppm) would also be expected.

-

Carboxylic Acid Position: Correlations from the pyridine protons H3 (~7.0 ppm) and H5 (~8.1 ppm) to the carboxylic acid carbon (~166 ppm) would unambiguously place the -COOH group at the C4 position.

-

Pyridine Ring Confirmation: Correlations from H6 to C2 and C4, and from H3 to C2 and C4, will confirm the relative positions of the protons and carbons within the pyridine ring itself.

Part 3: Orthogonal Confirmation - Mass Spectrometry Fragmentation

Expertise & Causality: As a final layer of validation, the fragmentation pattern observed in mass spectrometry should be consistent with the proposed structure. Electron Ionization (EI) is often used for this purpose as it induces predictable fragmentation pathways. The stability of the pyridine ring and the relative weakness of the bonds adjacent to the carbonyl and amine groups will dictate the fragmentation.[6][7][8]

Predicted Fragmentation Pathways The molecular ion (M⁺˙) at m/z 208 would be expected to undergo several key fragmentations:

-

Loss of •OH (m/z 191): A common fragmentation for carboxylic acids.

-

Loss of COOH (m/z 163): Decarboxylation is a highly favorable pathway.

-

Cleavage of the Pyrrolidine Ring: Retro-Diels-Alder type cleavage or loss of ethylene (C₂H₄) from the pyrrolidine ring can lead to characteristic fragments.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the exact molecular formula, providing a foundational piece of evidence. FTIR spectroscopy confirms the presence of the key carboxylic acid and aromatic amine functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, allows for the unambiguous assembly of the molecular puzzle, confirming the precise connectivity of the pyrrolidine and isonicotinic acid moieties. The predicted mass fragmentation pattern provides a final, orthogonal validation of the assigned structure. This multi-faceted, self-validating workflow represents a robust and trustworthy approach essential in modern chemical and pharmaceutical research.

References

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Grisenti, P., & Zini, M. S. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(24), 3847-3850.

- Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(15), 2871.

- Khan, K. M., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(15), 3348.

- Abdullahi, M. B., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 3(1), 173-176.

- LookChemicals. (n.d.). 98088-04-1,this compound HYDROCHLORIDE.

- Ngilirabanga, J. B., et al. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. Frontiers in Chemistry, 9, 706828.

- ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.

- Kumar, K., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(8), 1108-1116.

- ResearchGate. (n.d.). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.

- O'Brien, A. G., et al. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(14), 6185-6194.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12025, 2-Pyrrolidone.

- Szostak, M. (2016). Structure elucidation and complete assignment of H and C NMR data of Piperine. Spinach, 2(1), 1-5.

- NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- Wiley. (n.d.). Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum - SpectraBase.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. 98088-04-1,this compound HYDROCHLORIDE [lookchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Pyrrolidin-1-yl-isonicotinic Acid: A Predictive and Practical Guide for Researchers

This technical guide provides a detailed predictive analysis and practical framework for the spectroscopic characterization of 2-Pyrrolidin-1-yl-isonicotinic acid. In the absence of comprehensive, publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally related compounds to offer researchers a robust starting point for its identification and analysis. This guide is designed for professionals in drug development and chemical research, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidinyl group at the 2-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural motifs is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, including isonicotinic acid derivatives and N-substituted pyrrolidines, we can predict the ¹H and ¹³C NMR spectra of this compound.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the pyrrolidinyl group. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H-3 (Pyridine) | 6.8 - 7.0 | d | J = ~5 Hz | Upfield shift due to the electron-donating pyrrolidinyl group. |

| H-5 (Pyridine) | 7.9 - 8.1 | dd | J = ~5, ~1.5 Hz | |

| H-6 (Pyridine) | 8.2 - 8.4 | d | J = ~5 Hz | Downfield shift due to proximity to the nitrogen atom. |

| -CH₂- (Pyrrolidine, α to N) | 3.4 - 3.6 | t | J = ~7 Hz | |

| -CH₂- (Pyrrolidine, β to N) | 1.9 - 2.1 | m | ||

| -COOH | 12.0 - 14.0 | br s | Chemical shift is highly dependent on solvent and concentration. |

Predictions are based on data from analogous 2-substituted pyridines and N-aryl pyrrolidines.[1][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 (Pyridine) | 158 - 162 | Substituted with the pyrrolidinyl group. |

| C-3 (Pyridine) | 108 - 112 | Shielded by the electron-donating substituent. |

| C-4 (Pyridine) | 145 - 149 | Attached to the carboxylic acid group. |

| C-5 (Pyridine) | 120 - 124 | |

| C-6 (Pyridine) | 148 - 152 | |

| -C=O (Carboxylic Acid) | 165 - 170 | |

| -CH₂- (Pyrrolidine, α to N) | 45 - 50 | |

| -CH₂- (Pyrrolidine, β to N) | 25 - 30 |

Predictions are based on data from analogous 2-substituted pyridines and pyrrolidine derivatives.[2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Profiling

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic pyridine ring, and the tertiary amine of the pyrrolidine ring.[5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |

| Carboxylic Acid C=O | 1700 - 1725 | Stretching |

| Aromatic C=C | 1550 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C-N (Tertiary Amine) | 1180 - 1220 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

These predictions are based on established group frequency correlations.[7]

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common ionization method that leads to extensive fragmentation, offering structural insights.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for this compound (C₁₀H₁₂N₂O₂) is expected at m/z 192.22.

Key Predicted Fragmentation Pathways:

-

Loss of COOH: A prominent fragment at m/z 147 is expected due to the loss of the carboxylic acid group.[8]

-

Loss of the Pyrrolidine Ring: Fragmentation of the C-N bond connecting the pyrrolidine ring to the pyridine ring can lead to a fragment at m/z 122.

-

Fragmentation of the Pyrrolidine Ring: Characteristic losses of ethylene (28 Da) from the pyrrolidine-containing fragments are anticipated.[9]

Logical Relationship of Key Fragments

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

A standard protocol for GC-MS or direct infusion ESI-MS would be appropriate for analyzing this compound.

Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds, offers a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols and workflows are intended to ensure the acquisition of high-quality, reliable data. As with any predictive analysis, experimental verification is essential, and this guide should serve as a valuable tool in that endeavor.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).

- Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. (2008).

- Smith, W. B., & Roark, J. L. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).

- Dissociation Constants of 2-Substituted Pyridines. (n.d.). The Journal of Organic Chemistry.

- Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. (n.d.).

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation P

- Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.

- Spectroscopic studies of isotopically substituted 2-pyridones. (n.d.). The Journal of Physical Chemistry.

- Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- CHAPTER 2 Fragmentation and Interpret

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Pyrrolidine. (n.d.). PubChem.

- Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.

- 13 C-NMR spectrum of ( 4 ). (n.d.).

- Functional group profiling of medicinal plants using FTIR spectroscopy. (2023). World Journal of Biology Pharmacy and Health Sciences.

- Ion fragmentation of small molecules in mass spectrometry. (2009).

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

- This compound hydrochloride - CAS:1187932-62-2. (n.d.). J&W Pharmlab.

- Mass fragmentation pattern of the isonicotinohydrazide derivatives L. (n.d.).

- Recent Advances in the Synthesis of Pyrrolidines. (n.d.).

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv.

- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)

- Interpretation of Organic Compounds by FTIR. (2022). YouTube.

- This compound - CAS:98088-04-1. (n.d.). J&W Pharmlab.

- Isonicotinic acid(55-22-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journalwjbphs.com [journalwjbphs.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid Hydrochloride (CAS 98088-04-1) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride (CAS 98088-04-1) is a heterocyclic compound that stands at the intersection of two privileged structures in medicinal chemistry: the pyrrolidine ring and the isonicotinic acid backbone. This unique combination makes it a valuable building block for the synthesis of novel molecules with a wide range of potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, potential biological significance, and strategic applications in drug discovery and development.

The isonicotinic acid moiety is famously the core of isoniazid, a frontline anti-tuberculosis drug.[1] This has spurred extensive research into its derivatives for various antimicrobial activities.[2][3] Concurrently, the pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties.[4][5][6][7] The convergence of these two pharmacophores in this compound hydrochloride suggests a rich potential for the discovery of new chemical entities targeting a spectrum of diseases.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 98088-04-1 | N/A |

| Molecular Formula | C₁₀H₁₂N₂O₂ · HCl | N/A |

| Molecular Weight | 228.68 g/mol | |

| Appearance | Solid | N/A |

| Melting Point | 211 °C | N/A |

| Storage Temperature | 2-8°C | N/A |

Safety and Handling: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound hydrochloride. It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on handling, storage, and disposal.[8] Based on available information, it is classified as an irritant. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

The Scientific Rationale: A Synthesis of Bioactive Scaffolds

The potential of this compound hydrochloride as a research tool stems from the established biological activities of its constituent parts.

The Isonicotinic Acid Core: A Legacy of Antimicrobial and Anti-inflammatory Activity

Isonicotinic acid and its derivatives have a long and successful history in medicinal chemistry. The most notable example is isoniazid, which functions as a prodrug that, upon activation by mycobacterial catalase-peroxidase, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] This mechanism has inspired the development of a vast library of isonicotinic acid hydrazides with potent antimicrobial properties.[3]

Furthermore, recent studies have highlighted the potential of isonicotinic acid derivatives as potent anti-inflammatory agents. Research has demonstrated that certain isonicotinates exhibit significant inhibitory effects on reactive oxygen species (ROS), a key factor in inflammation.[9] This dual potential for antimicrobial and anti-inflammatory activity makes the isonicotinic acid scaffold a highly attractive starting point for drug discovery programs.

The Pyrrolidine Ring: A Key to Unlocking Pharmacological Diversity

The five-membered pyrrolidine ring is a cornerstone of modern drug design.[4][5][6][7][10] Its non-planar, saturated nature allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to biological targets. Pyrrolidine-containing compounds have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer and Antibacterial agents [7]

-

Central Nervous System (CNS) modulators [7]

-

Antidiabetics [7]

-

Anti-inflammatory and Analgesic agents [7]

The versatility of the pyrrolidine scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to fine-tune the pharmacological profile of the resulting molecules.

Potential Applications in Drug Discovery and Development

Given the rich pharmacology of its core components, this compound hydrochloride can be envisioned as a key intermediate in the synthesis of novel compounds for a variety of therapeutic areas.

Caption: Potential therapeutic avenues for derivatives of CAS 98088-04-1.

Experimental Workflow: From Synthesis to Biological Evaluation

For researchers interested in exploring the potential of this compound hydrochloride, a general experimental workflow can be proposed. This workflow outlines the key steps from the synthesis of novel derivatives to their initial biological screening.

Caption: A generalized workflow for the development of novel drug candidates.

Step-by-Step Methodologies:

1. Synthesis of Novel Derivatives (Amide Coupling Example):

-

Objective: To synthesize a library of amide derivatives to explore structure-activity relationships.

-

Protocol:

-

Dissolve 1 equivalent of this compound hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1 equivalent of the desired primary or secondary amine.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

-

Characterize the final compound by NMR and high-resolution mass spectrometry.

-

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

-

Protocol:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Commercial Suppliers

A number of chemical suppliers offer this compound hydrochloride for research purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

-

abcr GmbH

-

Alfa Chemistry

-

BLD Pharmatech Co., Limited

-

ChemBridge Corporation

-

ChemScene

Conclusion: A Promising Starting Point for Innovation

This compound hydrochloride represents a compelling starting point for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the proven bioactivity of isonicotinic acid with the versatile and pharmacologically favorable pyrrolidine scaffold, opens up a multitude of possibilities for the design and synthesis of novel therapeutic agents. While further research is needed to fully elucidate the biological activity of its derivatives, the foundational principles of medicinal chemistry strongly suggest that this compound is a valuable tool for the development of the next generation of drugs.

References

- Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

- Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. J Med Chem, 19(4), 483-92.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Mădălina, C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

- ChemBuyersGuide.com, Inc. (n.d.). ChemBridge Corporation.

- ChemBuyersGuide.com, Inc. (n.d.). ChemScene.

- ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry.

- Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.

- ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited.

- ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH.

- Nasim, N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4944.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

The Emergence of Pyrrolidinyl Isonicotinic Acid Analogs as Direct Inhibitors of Mycobacterial InhA

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The global health threat of Mycobacterium tuberculosis (M.tb.), particularly the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with alternative mechanisms of action. For decades, isonicotinic acid hydrazide (isoniazid), a cornerstone of tuberculosis treatment, has been known to target the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Isoniazid, however, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene are a primary cause of isoniazid resistance, rendering the drug ineffective.[1]

This guide delves into the mechanism of action of a promising class of compounds, pyrrolidinyl isonicotinic acid analogs, which function as direct inhibitors of the same crucial enzyme targeted by activated isoniazid: the enoyl acyl carrier protein reductase (InhA). By circumventing the need for KatG activation, these compounds offer a potential strategy to combat isoniazid-resistant M.tb. strains. We will explore the molecular interactions governing their inhibitory activity, the structure-activity relationships that drive their potency, and the detailed experimental methodologies used to elucidate their mechanism.

The Molecular Target: InhA, the Gatekeeper of Mycolic Acid Synthesis

InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis, responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[2][3] This pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making InhA an attractive and selective target for antibacterial drug development.[1]

The activated form of isoniazid, an isonicotinoyl-NAD adduct, binds to InhA and inhibits its function, thereby disrupting mycolic acid synthesis and leading to bacterial cell death. Pyrrolidinyl isonicotinic acid analogs, specifically a class known as pyrrolidine carboxamides, have been identified as direct inhibitors of InhA, meaning they do not require prior enzymatic activation.[1][4]

Mechanism of Action: Direct Competitive Inhibition of InhA

Extensive research, including X-ray crystallography studies, has revealed the precise mechanism by which pyrrolidine carboxamides inhibit InhA. These compounds bind directly to the active site of the enzyme, occupying the same space as the natural substrate.[1]

Key Molecular Interactions:

-

Hydrogen Bonding: The pyrrolidine carboxamide core forms critical hydrogen bonds with the NAD+ cofactor and key amino acid residues within the InhA active site, most notably with the catalytic residue Tyr158.[1] This interaction mimics the binding of the natural enoyl-ACP substrate.

-

Hydrophobic Interactions: The various substituents on the pyrrolidine and aromatic rings of these inhibitors engage in extensive hydrophobic interactions with a large pocket in the InhA active site. This pocket is responsible for accommodating the long acyl chains of the natural substrates.[1][5]

-

Substrate Binding Loop Ordering: A crucial aspect of potent InhA inhibition is the ordering of a flexible substrate binding loop near the active site. The binding of pyrrolidine carboxamides induces a conformational change that stabilizes this loop, effectively trapping the inhibitor in the active site and leading to slow-onset inhibition and a long residence time on the enzyme.[5]

The following diagram illustrates the proposed signaling pathway, highlighting the direct inhibition of InhA by pyrrolidinyl isonicotinic acid analogs in contrast to the activation-dependent mechanism of isoniazid.

Caption: Comparative mechanism of action of Isoniazid and Pyrrolidinyl Isonicotinic Acid Analogs on InhA.

Structure-Activity Relationship (SAR) and Experimental Causality

The potency of pyrrolidinyl isonicotinic acid analogs is highly dependent on the nature and position of substituents on both the pyrrolidine and the aromatic rings. Understanding these SARs is crucial for the rational design of more effective inhibitors.[1][5][6]

| Structural Modification | Effect on InhA Inhibition | Rationale for Experimental Choice |

| Substituents on the Aromatic Ring (Ring A) | Electron-withdrawing groups at the meta-position (e.g., 3-chloro, 3-bromo) significantly enhance inhibitory activity.[1] | These modifications were chosen to probe the electronic and steric requirements of the hydrophobic binding pocket of InhA. The enhanced activity suggests that these groups optimize interactions within this pocket. |

| Replacement of the Cyclohexyl Ring (Ring C) | Replacing the cyclohexyl ring with substituted phenyl rings can either increase or decrease activity depending on the substitution pattern.[1] | This line of investigation aimed to explore the tolerance of the binding site to different hydrophobic moieties and to potentially introduce additional beneficial interactions. |

| Stereochemistry of the Pyrrolidine Core | Resolution of racemic mixtures has shown that only one enantiomer is active as an InhA inhibitor.[1][7] | This is a critical experiment to determine the specific three-dimensional conformation required for optimal binding to the chiral active site of the enzyme. |

The following diagram illustrates a typical experimental workflow for the discovery and characterization of novel pyrrolidinyl isonicotinic acid analogs as InhA inhibitors.

Caption: Experimental workflow for the development of Pyrrolidinyl InhA inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the characterization of pyrrolidinyl isonicotinic acid analogs as InhA inhibitors.

InhA Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the NADH-dependent reduction of a substrate by InhA.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

PIPES buffer (30 mM, pH 6.8) containing 150 mM NaCl and 1 mM EDTA

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing PIPES buffer, NADH (final concentration, e.g., 250 µM), and the test compound at various concentrations (typically a serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).

-

Add the InhA enzyme to each well to a final concentration of, for example, 20 nM.[2]

-

Incubate the plate at a constant temperature (e.g., 23°C) for a defined period.

-

Initiate the reaction by adding the substrate (e.g., DD-CoA, final concentration 25 µM).[8]

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv or other relevant strains

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Resazurin or other viability indicator

Procedure:

-

Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

-

Include appropriate controls: wells with bacteria and no drug (positive control), wells with media only (negative control), and wells with a known anti-tubercular drug (e.g., isoniazid).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.

Conclusion

Pyrrolidinyl isonicotinic acid analogs represent a significant advancement in the quest for novel anti-tubercular agents. Their direct inhibition of InhA offers a promising strategy to overcome the challenge of isoniazid resistance. The detailed understanding of their mechanism of action, guided by structural biology and comprehensive SAR studies, provides a robust framework for the continued development of this and other classes of direct InhA inhibitors. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore and optimize these potent anti-mycobacterial compounds.

References

- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

- He, X., & Ortiz de Montellano, P. R. (2008). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 16(13), 6359–6367. [Link]

- Vilcheze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Prodrug Activation: KatG, Adduct Formation, and Resistance. Microbiology Spectrum, 2(4). [Link]

- Kauthale, S. S., Chikhale, R. V., & Khedekar, P. B. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242. [Link]

- Parikh, S. L., Xiao, G., & Tonge, P. J. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. [Link]

- Srivastava, A., & V.R., S. (2010). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 365-373. [Link]

- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

- Shirude, P. S., Shandil, R., Manjunatha, M. R., Sadler, C., Saini, V., & Launay, D. (2013). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Bioorganic & Medicinal Chemistry, 21(23), 7241-7253. [Link]

- Sonia, T., & Sriram, D. (2012). Oxadiazolo pyrrolidine carboxamides as enoyl-ACP reductase inhibitors: Design, synthesis and antitubercular activity screening.

- Matviiuk, T., et al. (2016). Novel compounds targeting InhA for TB therapy.

- Manjunatha, U. M., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS ONE, 10(6), e0129039. [Link]

- Matviiuk, T. V., et al. (2013). Synthesis of Potential Inhibitors of InhA with Pyrrolidine-2,5-dione Core Fragment and Evaluation of their Biological Activity. French-Ukrainian Journal of Chemistry, 1(1), 1-6. [Link]

- Pan, P., & Tonge, P. J. (2012). Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds. Current Topics in Medicinal Chemistry, 12(7), 672-693. [Link]

- Mdluli, K., et al. (2017). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 22(9), 1461. [Link]

- Pan, P., & Tonge, P. J. (2012). Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds. Current Topics in Medicinal Chemistry, 12(7), 672-693. [Link]

- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

- Mdluli, K., et al. (2017). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 22(9), 1461. [Link]

- KES4, a novel class of mtInhA inhibitor. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by. Biological and Pharmaceutical Bulletin, 44(1), 101-107. [Link]

Sources

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Isonicotinic Acid Hydrazides

Introduction: Reimagining a Classic Scaffold

Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone of tuberculosis therapy since its discovery in 1952.[1] Its primary role as a potent inhibitor of mycolic acid synthesis has saved millions of lives.[1][2][3] However, the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for new therapeutic agents.[2][4] The INH scaffold, a simple yet versatile pyridine-based structure, has proven to be an exceptional starting point for the development of novel derivatives. By modifying the core hydrazide moiety, researchers have unlocked a remarkable breadth of biological activities, extending far beyond antimycobacterial effects into the realms of anticancer, anti-inflammatory, and broad-spectrum antimicrobial applications.[5][6][7]

This guide provides a technical overview of the synthesis, mechanisms of action, and biological evaluation of novel isonicotinic acid hydrazides. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental design and providing validated protocols for assessing the therapeutic potential of this promising class of compounds.

The Chemistry of Innovation: Synthesis and Structure-Activity Relationships (SAR)

The majority of novel isonicotinic acid hydrazides are synthesized as hydrazones. This is typically achieved through a straightforward condensation reaction between the parent isoniazid molecule and a diverse range of aldehydes or ketones.[8][9] This synthetic accessibility is a key advantage, allowing for the rapid generation of large libraries of compounds for screening.

The fundamental reaction involves refluxing isoniazid with the desired carbonyl compound, often in a solvent like ethanol and sometimes with a few drops of an acid catalyst such as acetic acid to facilitate the reaction.[4][9]

Caption: General synthesis of isonicotinic acid hydrazones.

The biological activity of the resulting hydrazone is profoundly influenced by the nature of the substituents (the 'R' groups) brought in by the aldehyde or ketone. This relationship is central to rational drug design.

Key SAR Insights:

-

Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule, often by incorporating aromatic rings or long alkyl chains, can enhance its ability to penetrate the lipid-rich cell wall of mycobacteria.[2] This is a critical factor for improving antitubercular activity.

-

Electron-Withdrawing Groups: The presence of halogen groups (e.g., F, Cl, Br) on an aromatic ring substituent can improve antimycobacterial activity.[2]

-

Steric Hindrance: The hydrazone linkage effectively "blocks" the N2 position of the original hydrazide.[10] This is significant because this site is where the primary deactivating metabolism of isoniazid occurs in humans (N-acetylation).[2] By blocking this pathway, derivatives can potentially have improved pharmacokinetic profiles and overcome certain resistance mechanisms.

-

Hydroxyl Groups: For anticancer activity, the presence of a hydroxyl (-OH) group on the benzene ring appears to be a critical factor, particularly when it is in the ortho-position.[7]

Unraveling the Mechanisms of Action

The versatility of the isonicotinic acid hydrazide scaffold is reflected in its diverse mechanisms of action against different pathological targets.

Antimycobacterial Activity

The primary mechanism of isoniazid itself is well-established. It functions as a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase, KatG.[3][11]

Caption: Experimental workflow for in vitro biological screening.

Data Presentation: A Comparative Overview

Summarizing quantitative data in a structured format is essential for comparing the efficacy of different derivatives.

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

| Compound Code | Substituent Group | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC vs. S. aureus (µg/mL) |

|---|---|---|---|

| Isoniazid | (Reference) | 0.05 - 0.2 | > 100 |

| 8c [2] | 5-Bromo-isatin | 6.25 | Not Reported |

| 8b [2] | Isatin | 12.5 | Not Reported |

| NH3 [9] | Alkylated Vanillin | Not Reported | 60% inhibition at 200 µg/mL |

| NH5 [9] | Alkylated Vanillin | Not Reported | Moderate Inhibition |

Table 2: Anticancer Cytotoxicity of Selected Hydrazone Derivatives

| Compound Code | Substituent Group | IC50 vs. OVCAR-8 (Ovarian) (µg/mL) | IC50 vs. HCT-116 (Colon) (µg/mL) |

|---|---|---|---|

| Doxorubicin | (Reference) | 0.45 | 0.49 |

| Compound 5 [7] | 2-Hydroxyphenyl | 0.61 | 0.88 |

| Compound 13 | [7] 2-Hydroxy-3-methoxyphenyl | 1.05 | 1.13 |

| Compound 29 |[7] 2-Hydroxy-5-nitrophenyl | 0.95 | 1.01 |

Conclusion and Future Perspectives

Novel isonicotinic acid hydrazides represent a highly versatile and synthetically accessible class of compounds with a vast therapeutic potential. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, leading to derivatives with potent antimycobacterial, anticancer, and anti-inflammatory properties. The straightforward synthesis, coupled with the potential to overcome existing drug resistance mechanisms, makes this scaffold particularly attractive for modern drug discovery programs.

Future research should focus on optimizing the lead compounds identified through in vitro screening. This includes comprehensive in vivo studies to evaluate efficacy, toxicity, and pharmacokinetic profiles. Furthermore, elucidating the precise molecular targets and mechanisms for the anticancer and anti-inflammatory activities will be crucial for their development as clinical candidates. The legacy of isoniazid is not merely that of a successful drug, but that of a foundational chemical blueprint for the next generation of therapeutic agents.

References

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.National Institutes of Health (NIH). [Link]

- New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (2017). PubMed. [Link]

- Isoniazid.Wikipedia. [Link]

- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025-05-26). Dr.Oracle. [Link]

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.National Institutes of Health (NIH) PMC. [Link]

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2021). MDPI. [Link]

- Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011-11-01). Bentham Science Publishers. [Link]

- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015-02-01). PubMed. [Link]

- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.MDPI. [Link]

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.ScienceDirect. [Link]

- Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.

- Novel isoniazid derivative as promising antituberculosis agent. (2020-07-14). National Institutes of Health (NIH) PMC. [Link]

- Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.National Institutes of Health (NIH) PMC. [Link]

- Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut. (2004). PubMed. [Link]

- Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2). (2020-02-18). YouTube. [Link]

- (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.

- Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Request PDF.

- Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid.National Institutes of Health (NIH) PMC. [Link]

- (PDF) Synthesis of Novel Metal Complexes with Isonicotinoyl Hydrazide and their Antibacterial Activity.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.National Institutes of Health (NIH) PMC. [Link]

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.PubMed Central (PMC). [Link]

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.PubMed Central (PMC). [Link]

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]

- 10. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isonicotinic Acid Derivatives

Foreword

The pyridine-4-carboxylic acid, or isonicotinic acid, scaffold is a cornerstone in medicinal chemistry. Its prominence is largely due to its most famous derivative, isoniazid (INH), which has been a first-line treatment for tuberculosis (TB) for decades.[1][2] However, the emergence of drug-resistant mycobacterial strains has necessitated a deeper understanding of the structure-activity relationships (SAR) governing this class of compounds. This guide moves beyond the singular success of isoniazid to provide a comprehensive exploration of the SAR of isonicotinic acid derivatives, synthesizing decades of research into actionable insights for drug development professionals. We will dissect the core pharmacophore, explore how modifications influence a spectrum of biological activities—from antitubercular to anticancer—and detail the key experimental and computational workflows that drive discovery in this area.

The Isoniazid Paradigm: Mechanism of Action and Resistance

To understand the SAR of its derivatives, one must first grasp the elegant mechanism of the parent compound, isoniazid.

Isoniazid is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target pathogen, Mycobacterium tuberculosis (Mtb).[2] This activation is a critical first step, catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The process converts INH into a reactive isonicotinoyl radical.

This radical species then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[1] This adduct is the true active agent, potently inhibiting the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][4] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the exceptionally long-chain mycolic acids.[2] These mycolic acids are the defining structural component of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting their synthesis, the activated isoniazid effectively compromises the cell wall's integrity, leading to bacterial death.[2][3]

Resistance to isoniazid most commonly arises from mutations in the genes encoding the very proteins it relies on. Mutations in the katG gene can prevent or reduce the activation of the prodrug, while mutations in the inhA gene can lower the binding affinity of the isonicotinoyl-NAD adduct to its target enzyme.[1][4]

Core Structure-Activity Relationships for Antitubercular Activity

SAR studies consistently demonstrate that the fundamental isonicotinic acid hydrazide scaffold is paramount for antitubercular activity. Modifications to this core reveal critical insights into the pharmacophore.

The Indispensable Pharmacophore: Pyridine and Hydrazide

The core structure, consisting of the pyridine ring and the hydrazide moiety (-CONHNH2), is the essential pharmacophore.[5] The spatial arrangement is highly specific; moving the carbohydrazide group from position 4 (isonicotinic) to position 2 (picolinic) or 3 (nicotinic) dramatically reduces or abolishes activity against Mtb. Furthermore, the reactivity of the nitrogen atom within the pyridine ring is considered essential for biological activity.[6] Any modification that replaces the hydrazide group entirely, such as with an amide or a carboxylic acid, leads to a complete loss of activity, confirming the hydrazide's critical role.[7]

Modifications of the Hydrazide Moiety